b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

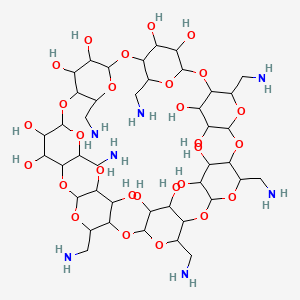

b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-: est une forme modifiée de la bêta-cyclodextrine, un oligosaccharide cyclique composé de sept unités de glucose reliées par des liaisons glycosidiques alpha-1,4. Ce composé se caractérise par la substitution de groupes amino à la position 6 de chaque unité de glucose, ce qui en fait un dérivé heptaamino. La formule moléculaire de ce composé est C42H77N7O28, et sa masse moléculaire est de 1128,09 g/mol .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- implique généralement la substitution sélective des groupes hydroxyle à la position 6 de la bêta-cyclodextrine par des groupes amino. Cela peut être réalisé par une série de réactions chimiques, notamment des stratégies de protection-déprotection et des réactions de substitution nucléophile. Les conditions de réaction impliquent souvent l'utilisation de groupes protecteurs pour assurer une substitution sélective, suivie d'une déprotection pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le procédé peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit souhaité sous sa forme pure .

Analyse Des Réactions Chimiques

Types de Réactions : La b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- subit diverses réactions chimiques, notamment:

Réactions de Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile avec des électrophiles.

Réactions d'Oxydation et de Réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier impliquant les groupes amino.

Réactions de Complexation : Le noyau cyclodextrine peut former des complexes d'inclusion avec diverses molécules hôtes

Réactifs et Conditions Courantes : Les réactifs courants utilisés dans ces réactions comprennent les électrophiles pour les réactions de substitution, les oxydants pour les réactions d'oxydation et les réducteurs pour les réactions de réduction. Les conditions de réaction peuvent varier en fonction de la réaction spécifique, mais elles impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués, tandis que les réactions d'oxydation et de réduction peuvent donner des formes oxydées ou réduites du composé .

Applications de Recherche Scientifique

Chimie : En chimie, la b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- est utilisée comme molécule hôte pour la formation de complexes d'inclusion avec diverses molécules hôtes. Cette propriété est utilisée dans le développement de nouveaux matériaux et catalyseurs .

Biologie et Médecine : En biologie et en médecine, ce composé est étudié pour son potentiel en tant que système d'administration de médicaments. La capacité à former des complexes d'inclusion avec des médicaments peut améliorer leur solubilité, leur stabilité et leur biodisponibilité. De plus, les groupes amino fournissent des sites pour une fonctionnalisation supplémentaire, permettant une administration ciblée de médicaments .

Industrie : Dans le secteur industriel, la b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- est utilisée dans la formulation de divers produits, y compris les cosmétiques et les additifs alimentaires. Sa capacité à former des complexes d'inclusion peut améliorer la stabilité et la durée de conservation des ingrédients actifs .

Mécanisme d'Action

Le mécanisme d'action de la b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- implique la formation de complexes d'inclusion avec des molécules hôtes. Le noyau cyclodextrine fournit une cavité hydrophobe qui peut encapsuler des molécules hôtes hydrophobes, tandis que les groupes amino à l'extérieur peuvent interagir avec l'environnement environnant. Cette double fonctionnalité permet au composé d'améliorer la solubilité et la stabilité des molécules hôtes, ce qui le rend utile dans diverses applications .

Applications De Recherche Scientifique

Chemistry: In chemistry, b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- is used as a host molecule for the formation of inclusion complexes with various guest molecules. This property is utilized in the development of novel materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug delivery system. The ability to form inclusion complexes with drugs can enhance their solubility, stability, and bioavailability. Additionally, the amino groups provide sites for further functionalization, allowing for targeted drug delivery .

Industry: In the industrial sector, b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- is used in the formulation of various products, including cosmetics and food additives. Its ability to form inclusion complexes can improve the stability and shelf-life of active ingredients .

Mécanisme D'action

The mechanism of action of b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the amino groups on the exterior can interact with the surrounding environment. This dual functionality allows the compound to enhance the solubility and stability of guest molecules, making it useful in various applications .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Heptakis(6-désoxy-6-iodo)-bêta-cyclodextrine : Ce composé a des atomes d'iode substitués à la position 6 de chaque unité de glucose.

Heptakis(6-désoxy-6-thio)-bêta-cyclodextrine : Ce composé a des groupes thiol substitués à la position 6 de chaque unité de glucose

Unicité : L'unicité de la b-Cyclodextrine,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- réside dans la présence de groupes amino, qui fournissent des sites supplémentaires pour la fonctionnalisation et améliorent sa capacité à former des complexes d'inclusion stables. Cela la rend particulièrement utile dans des applications nécessitant une solubilité et une stabilité accrues des molécules hôtes .

Propriétés

IUPAC Name |

5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77N7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7,43-49H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPKBPURTDZYDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN)CN)CN)CN)CN)CN)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H77N7O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)